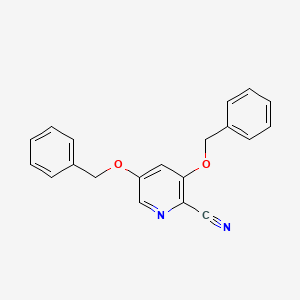

3,5-Bis(benciloxi)picolinonitrilo

Descripción general

Descripción

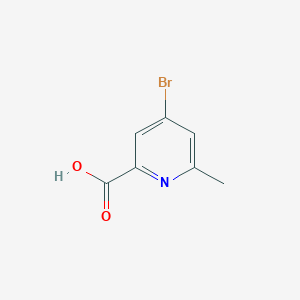

3,5-Bis(benzyloxy)picolinonitrile is a chemical compound with the molecular formula C20H16N2O2 . It is used in various chemical reactions and is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 3,5-Bis(benzyloxy)picolinonitrile involves a reaction with sodium hydride in tetrahydrofuran at temperatures ranging from 0 to 190℃ . The reaction mixture is then quenched with H2 and concentrated under reduced pressure . The crude solid is purified over silica to afford the desired compound .Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antimicrobianos

La estructura de 3,5-Bis(benciloxi)picolinonitrilo puede modificarse para crear potentes inhibidores del crecimiento de bacterias resistentes a los medicamentos. Por ejemplo, se han sintetizado derivados de este compuesto y se ha demostrado que son efectivos contra bacterias Gram-positivas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococcus resistente a la vancomicina (VRE) .

Descubrimiento de Fármacos

La presencia del grupo benciloxi en la estructura del compuesto es significativa en el descubrimiento de fármacos. Se puede utilizar para sintetizar varios derivados que pueden servir como compuestos líderes en el desarrollo de nuevos fármacos .

Estudios de Degradación Fotocatalítica

Los compuestos relacionados con this compound se pueden utilizar en estudios de degradación fotocatalítica. Estos estudios ayudan a comprender las vías de degradación de los contaminantes orgánicos y pueden conducir al desarrollo de nuevos fotocatalizadores .

Mecanismo De Acción

3,5-Bis(benzyloxy)picolinonitrile has been studied for its ability to interact with other molecules and its potential to act as a drug delivery system. It has been shown to interact with lipids, proteins, and other molecules in the body, which can be used to target drugs to specific sites in the body. Additionally, it has been studied for its ability to interact with drug metabolism enzymes, which can be used to study the metabolism of drugs in the body.

Biochemical and Physiological Effects

3,5-Bis(benzyloxy)picolinonitrile has been studied for its potential to act as a drug delivery system and its ability to interact with other molecules. It has been shown to interact with lipids, proteins, and other molecules in the body, and it has been studied for its ability to interact with drug metabolism enzymes. Additionally, it has been studied for its potential to affect biochemical and physiological processes in the body, including its ability to modulate the activity of enzymes and proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-Bis(benzyloxy)picolinonitrile has several advantages for use in lab experiments, including its low molecular weight, its lipophilic nature, and its ability to interact with other molecules. Additionally, it is relatively easy to synthesize, and it can be used in a variety of research applications. However, there are also some limitations to its use in lab experiments, including its potential to interact with drug metabolism enzymes and its potential to affect biochemical and physiological processes in the body.

Direcciones Futuras

3,5-Bis(benzyloxy)picolinonitrile has a wide range of potential applications in the scientific research field, and there are many potential future directions for its use. These include further research into its potential to act as a drug delivery system, its ability to interact with other molecules, and its potential to affect biochemical and physiological processes in the body. Additionally, further research into its potential to interact with drug metabolism enzymes could lead to new insights into drug metabolism and drug targeting. Finally, further research into its potential to interact with lipids, proteins, and other molecules could lead to new insights into drug targeting and drug delivery.

Propiedades

IUPAC Name |

3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIDMMMZMELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705390 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000025-92-2 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)